molecular formula C14H15NOS B12522942 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine CAS No. 812637-22-2

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine

Katalognummer: B12522942
CAS-Nummer: 812637-22-2
Molekulargewicht: 245.34 g/mol
InChI-Schlüssel: YXJJGNYNLNDAFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine is an organic compound characterized by a pyridine ring substituted with a methoxyphenylmethylsulfanyl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine typically involves the reaction of 2-methylpyridine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced sulfanyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-{[(4-Methoxyphenyl)sulfanyl]methyl}-2-methylpyridine
  • 5-{[(4-Methylphenyl)methyl]sulfanyl}-2-methylpyridine
  • 5-{[(4-Methoxyphenyl)methyl]sulfinyl}-2-methylpyridine

Uniqueness

5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine is unique due to the presence of both a methoxyphenylmethylsulfanyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

812637-22-2

Molekularformel

C14H15NOS

Molekulargewicht

245.34 g/mol

IUPAC-Name

5-[(4-methoxyphenyl)methylsulfanyl]-2-methylpyridine

InChI

InChI=1S/C14H15NOS/c1-11-3-8-14(9-15-11)17-10-12-4-6-13(16-2)7-5-12/h3-9H,10H2,1-2H3

InChI-Schlüssel

YXJJGNYNLNDAFN-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)SCC2=CC=C(C=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.